Product packaging for 26-Deoxyactein(Cat. No.:CAS No. 264624-38-6)

26-Deoxyactein

カタログ番号: B190949
CAS番号: 264624-38-6
分子量: 660.8 g/mol
InChIキー: GCMGJWLOGKSUGX-RBKCHLQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Cimicifuga racemosa Research and Triterpene Glycosides

Cimicifuga racemosa (L.) Nutt., also known as Actaea racemosa L. or black cohosh, is a perennial herb native to North America. peacehealth.orgusda.gov Historically, its roots and rhizomes were used in Native American medicine for a variety of ailments, including gynecological issues, rheumatism, and sore throats. usda.govebsco.comcaringsunshine.com European colonists later adopted the herb, and by the 19th century, it was a popular remedy for female reproductive complaints. ebsco.comcabidigitallibrary.org In the early 20th century, it was officially listed in the U.S. Pharmacopeia. musculoskeletalkey.com

Systematic scientific investigation into the chemical constituents of Cimicifuga racemosa began in the mid-20th century. Researchers focused on identifying the active compounds responsible for its purported effects. This led to the isolation and characterization of a major class of compounds: the triterpene glycosides. nih.govthaiscience.info These compounds, based on a complex cycloartane-type skeleton, were found to be abundant in the plant's rhizomes. thaiscience.infovt.edu Over time, extensive phytochemical studies have identified more than 40 different triterpene glycosides in black cohosh, including prominent ones like actein (B190517) and cimicifugoside. peacehealth.orgthaiscience.infovt.edu The discovery of this diverse group of molecules, including the compound that would come to be known as 27-Deoxyactein, laid the foundation for contemporary biomedical research into the plant's mechanisms of action. nih.govacs.org

Evolution of 27-Deoxyactein Nomenclature: From Initial Designation to 23-epi-26-Deoxyactein (B1259016) and 26-Deoxyactein

The nomenclature surrounding 27-Deoxyactein has undergone significant revision as analytical techniques have advanced. Initially, a major triterpene glycoside isolated from Cimicifuga racemosa was identified and referred to as "27-deoxyactein". usda.govthaiscience.infovt.edu This designation was used in numerous early studies and for the standardization of commercial black cohosh extracts. usda.govebsco.commedscape.org

However, in 2002, a detailed investigation using modern spectroscopic methods and single-crystal X-ray analysis led to a crucial clarification. medchemexpress.comresearchgate.net Researchers demonstrated that the compound previously called "27-deoxyactein" was structurally and stereochemically different from what the name implied. researchgate.net Its correct name was determined to be 23-epi-26-Deoxyactein . usda.govvt.eduacs.org

Concurrently with this nomenclatural correction, the same research team isolated and identified a new, distinct triterpene glycoside from Cimicifuga racemosa. This newly discovered compound was given the name This compound . medchemexpress.comresearchgate.net Therefore, the term "27-deoxyactein" is now considered an obsolete synonym for 23-epi-26-Deoxyactein, which is one of the most abundant triterpene glycosides in the plant. peacehealth.orgthaiscience.infonih.govncats.io

Table 1: Evolution of Nomenclature and Related Compounds
Initial/Obsolete NameCorrected IUPAC NameNewly Identified CompoundCAS NumberMolecular Formula
27-Deoxyactein23-epi-26-Deoxyactein-264624-38-6 nih.govbiosynth.comC37H56O10 biosynth.com
--This compound264624-38-6 nih.govC37H56O10 nih.gov

Significance of 27-Deoxyactein as a Natural Product in Biomedical Sciences

Despite the correction in its name, the compound now known as 23-epi-26-Deoxyactein (often still referred to by its original name, 27-Deoxyactein, in earlier literature) remains a key focus in biomedical research due to its diverse biological activities. biosynth.comnih.govnih.govnabr.org Its significance stems from its potential to modulate various cellular pathways, making it a valuable tool for investigating disease mechanisms and a lead compound for potential therapeutic development. cymitquimica.comontosight.ai

One of the most studied areas is its effect on bone metabolism. Research has shown that 27-Deoxyactein can stimulate osteoblast function and differentiation. scbt.commdpi.com In in vitro studies using osteoblastic cells, it has been observed to increase the expression of genes associated with bone formation, such as alkaline phosphatase (ALP), osterix, osteocalcin, and bone sialoprotein (BSP). researchgate.nettaylorandfrancis.com It has also demonstrated protective effects against cellular damage in osteoblasts induced by toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netcaymanchem.com

The compound also exhibits significant anti-inflammatory and antioxidant properties. biosynth.comcymitquimica.com It has been shown to reduce the production of reactive oxygen species (ROS) and the inflammatory cytokine IL-1β in pancreatic cells. caymanchem.com Furthermore, it can inhibit nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS). ncats.iocymitquimica.com Some research has also explored its role as an inhibitor of tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine (B1673888) pathway, which is implicated in various physiological and pathological processes. nih.govrndsystems.commdpi.commdpi.comfrontiersin.org

In the field of oncology, 27-Deoxyactein has been investigated for its potential to inhibit the growth of cancer cells. ncats.io Studies have shown it can induce cell cycle arrest in human breast cancer cells, suggesting it could be a valuable compound for cancer research. thaiscience.infoncats.io This broad spectrum of activity in areas like bone health, inflammation, and oncology underscores the importance of 27-Deoxyactein as a natural product in the biomedical sciences. biosynth.com

Table 2: Investigated Biomedical Research Areas for 27-Deoxyactein (23-epi-26-Deoxyactein)
Area of ResearchObserved Effects in Preclinical StudiesKey Molecular Targets/Pathways
Bone MetabolismStimulates osteoblast differentiation and mineralization; protects against toxin-induced damage. scbt.commdpi.comcaymanchem.comUpregulation of ALP, osterix, osteocalcin, BSP gene expression. taylorandfrancis.com
Anti-inflammatoryReduces production of reactive oxygen species (ROS) and inflammatory mediators like IL-1β and nitric oxide (NO). cymitquimica.comcaymanchem.comInhibition of iNOS expression. ncats.io
OncologyInhibits growth of human breast cancer cells. thaiscience.infoncats.ioInduction of G1 cell cycle arrest. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56O10 B190949 26-Deoxyactein CAS No. 264624-38-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGJWLOGKSUGX-RBKCHLQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181062
Record name 26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264624-38-6
Record name 26-Deoxyactein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264624-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26-Deoxyactein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26-DEOXYACTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of the Molecular Architecture and Stereochemistry of 27 Deoxyactein

Isolation and Purification Strategies for 27-Deoxyactein from Natural Sources

The isolation of 27-Deoxyactein from its primary natural source, the rhizomes of Cimicifuga racemosa, is a multi-step process requiring precise phytochemical techniques to separate it from a complex mixture of other triterpenoids, phenolic compounds, and alkaloids. nih.govresearchgate.netencyclopedia.pub

Phytochemical Extraction and Chromatographic Separation Techniques

The initial step involves the extraction of dried and powdered rhizomes, typically using methanol. researchgate.netresearchgate.net This process yields a crude methanolic extract containing a wide array of secondary metabolites. To isolate 27-Deoxyactein, this crude extract is subjected to a series of sophisticated chromatographic separations.

Column chromatography is a foundational technique used for the initial fractionation of the extract. ijariit.com The extract is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity, commonly a mixture of chloroform (B151607) and methanol. researchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net

For further purification, High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, is employed. nih.gov Reversed-phase (RP-HPLC) columns are effective for separating the structurally similar triterpene glycosides found in Cimicifuga species. researchgate.net Detection methods such as Evaporative Light Scattering Detection (ELSD) are often preferred over UV detection for these compounds due to their poor UV absorption, providing a more stable baseline and better sensitivity. researchgate.net

Advanced separation techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully applied. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can irreversibly adsorb saponins (B1172615), making it highly suitable for purifying compounds like 27-Deoxyactein. researchgate.net The process may also involve preliminary separation steps like size-exclusion chromatography to group triterpenoids of similar molecular weight before finer purification. researchgate.net

Spectroscopic and Crystallographic Approaches for Structural Determination

Once a purified sample of 27-Deoxyactein is obtained, its molecular structure and stereochemistry are determined using a combination of powerful analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 27-Deoxyactein Structure Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for piecing together the carbon-hydrogen framework of 27-Deoxyactein. researchgate.netnih.govorganicchemistrydata.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum reveals characteristic signals for a cycloartane-type triterpenoid (B12794562). beilstein-journals.org These include the distinctive signals for the cyclopropane (B1198618) methylene (B1212753) protons, multiple singlet signals for the tertiary methyl groups, and a doublet for the secondary methyl group on the side chain. beilstein-journals.orgresearchgate.net An anomeric proton signal confirms the presence of a sugar moiety linked to the aglycone. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shift Data for 27-Deoxyactein (as 23-epi-26-deoxyactein) and Related Cycloartane (B1207475) Glycosides (Data compiled from typical values reported in the literature for this class of compounds)

Proton AssignmentTypical Chemical Shift (δ ppm)Multiplicity
H-1' (Anomeric)~4.8d
H-12~5.2d
Cyclopropane (H-19)~0.2 and ~0.4d
Methyl Protons0.8 - 1.6s, d

Table 2: Representative ¹³C NMR Chemical Shift Data for 27-Deoxyactein (as 23-epi-26-deoxyactein) and Related Cycloartane Glycosides (Data compiled from typical values reported in the literature for this class of compounds)

Carbon AssignmentTypical Chemical Shift (δ ppm)
C-3~89
C-9~20
C-10~26
C-1' (Anomeric)~104
C-2'~77
C-3'~78
C-4'~71
C-5'~67

Mass Spectrometry (MS) Techniques in 27-Deoxyactein Characterization (FABMS, LC/MS, LC-MS/MS)

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of 27-Deoxyactein, corroborating the structure proposed by NMR. fujifilm.com

Fast Atom Bombardment Mass Spectrometry (FABMS) was one of the key techniques used in the initial structural determination of 27-Deoxyactein (as 23-epi-26-deoxyactein), helping to establish its molecular formula. researchgate.netacs.orgnih.gov

More recently, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC-MS/MS) have become the methods of choice. nih.govnih.gov These methods allow for the direct analysis of complex extracts. researchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Turbo Ion Spray (TIS) are used to ionize the triterpene glycosides, which can be prone to decomposition. nih.govnih.gov The resulting mass spectra provide the molecular ion and a series of fragment ions corresponding to the loss of water, the sugar moiety, and other neutral molecules, creating a "fingerprint" that can be used to identify 27-Deoxyactein and distinguish it from other related compounds for quality control purposes. nih.govnih.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry

While spectroscopic methods define the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute stereochemistry of a molecule. veranova.com

For 23-epi-26-deoxyactein (B1259016) (the compound formerly known as 27-deoxyactein), single-crystal X-ray analysis was performed on crystals grown from the purified compound. researchgate.netacs.orgnih.gov The resulting diffraction data allowed for the precise calculation of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. figshare.com This powerful analysis confirmed the epimeric configuration at position C-23 and established the absolute stereochemistry of all chiral centers in the molecule, solidifying the structural elucidation derived from spectroscopic data. researchgate.netacs.orgnih.gov

Advanced Analytical Methodologies for 27 Deoxyactein Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 27-deoxyactein and other related triterpene glycosides in Cimicifuga species. Its versatility allows for the use of various detection methods, each with unique advantages for specific analytical goals.

Reversed-Phase High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) is a powerful method for the analysis of non-volatile, weakly UV-absorbing compounds like triterpene glycosides. nih.govresearchgate.net Unlike UV detectors, which rely on the chromophoric properties of an analyte, the ELSD is a mass-based detector that can quantify any compound less volatile than the mobile phase. chromatographyonline.com This makes it particularly suitable for the comprehensive analysis of complex extracts containing multiple triterpene glycosides. researchgate.net

The ELSD offers significant advantages over Refractive Index Detection (RID), including greater sensitivity, a more stable baseline, and, crucially, compatibility with gradient elution. nih.govresearchgate.net Gradient elution is often necessary to achieve adequate separation of the numerous structurally similar triterpenes present in Cimicifuga extracts. nih.govscience.gov Research has demonstrated that RP-HPLC-ELSD provides better sensitivity and baseline stability compared to UV detection under the same eluent conditions for analyzing compounds like 27-deoxyactein. nih.govresearchgate.net

Method development often involves optimizing parameters such as the mobile phase composition and the ELSD drift tube temperature to achieve the best separation and sensitivity. chromatographyonline.com For instance, a method for the analysis of terpene compounds in Cimicifuga foetida utilized a methanol-water (80:20) solution for extraction and obtained good calibration curves for 27-deoxyactein, actein (B190517), and cimicifugoside. nih.gov

Table 1: Quantitative Analysis of Triterpene Glycosides in Cimicifuga foetida using HPLC-ELSD

CompoundContent (%)
Actein3.44
27-Deoxyactein 1.42
Cimicifugoside0.93
Data sourced from a study by Kong et al., 2001, as cited in ResearchGate. researchgate.net

Reversed-Phase HPLC with a Refractive Index Detector (HPLC-RID) is another established method for the quantification of substances that lack a UV chromophore. lcms.cz The RID is considered a universal detector because it measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. shimadzu.com This makes it applicable to virtually all compounds, including 27-deoxyactein.

However, the RID has notable limitations. It exhibits relatively poor sensitivity and selectivity compared to other detectors. shimadzu.com A significant drawback is its incompatibility with gradient elution methods, as any change in the mobile phase composition will alter the refractive index and cause a dramatic baseline drift. researchgate.netshimadzu.com Therefore, its use is restricted to isocratic separations, where the mobile phase composition remains constant throughout the run. shimadzu.com The detector is also highly sensitive to fluctuations in temperature and pressure. shimadzu.com

Despite these limitations, HPLC-RID has been successfully employed for the content determination of 27-deoxyactein in various Cimicifuga samples. researchgate.net It serves as a robust and affordable analytical tool for routine quality control when the complexity of the sample does not necessitate gradient separation. lcms.czsci-hub.se

Table 2: Comparison of HPLC Detectors for 27-Deoxyactein Analysis

DetectorPrincipleAdvantagesDisadvantages
ELSD Light scattering of non-volatile analyte particles after mobile phase evaporation. chromatographyonline.comGood sensitivity, stable baseline, compatible with gradient elution. nih.govresearchgate.netNon-linear response may require logarithmic calibration. nih.govchromatographyonline.com
RID Measures changes in the refractive index of the eluent. shimadzu.comUniversal detector, affordable, robust for isocratic methods. lcms.czshimadzu.comLow sensitivity, not compatible with gradient elution, sensitive to temperature/pressure changes. shimadzu.com

Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) for Triterpene Glycoside Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the techniques of choice. wikipedia.orgtechnologynetworks.com These methods combine the superior separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the unambiguous identification and quantification of analytes even at very low concentrations. wikipedia.orgnih.gov

LC-MS/MS is particularly powerful as it involves two stages of mass analysis. labce.com The first stage selects the precursor ion (the ionized molecule of interest, e.g., 27-deoxyactein), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), provides exceptional specificity, minimizing interferences from the sample matrix. labce.comeag.com

The analysis of xenobiotics like 27-deoxyactein in biological matrices such as serum and urine presents significant analytical challenges. mdpi.com These matrices are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. mdpi.com Furthermore, the target analyte is often present at very low concentrations (ng/mL range or lower), necessitating a highly sensitive detection method. technologynetworks.commdpi.com

LC-MS/MS is ideally suited for this purpose. nih.gov Pharmacokinetic studies have utilized this technology to investigate the fate of Cimicifuga racemosa constituents in the body. One study investigated the pharmacokinetics of 23-epi-26-deoxyactein (B1259016) (an alias for 27-deoxyactein) following oral administration of a standardized extract. mdpi.com The results indicated that the compound was excreted unchanged in the urine, though the low amount recovered suggested that renal clearance was not the only elimination pathway. mdpi.com The short half-life of approximately 2 hours was also determined. mdpi.com The quantification of analytes in urine is often preferred as it is a non-invasive collection method and concentrations can be higher than in blood products. mdpi.comnih.gov

To ensure that an analytical method produces reliable and accurate results, it must undergo a rigorous validation process. demarcheiso17025.com The validation of LC-MS/MS methods for quantifying 27-deoxyactein in biological matrices involves assessing several key performance characteristics as defined by regulatory guidelines. europa.eu

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ut.eebiopharminternational.com The high sensitivity of modern LC-MS/MS instruments allows for very low LLOQs, which is essential for pharmacokinetic studies. labce.com

Reproducibility/Precision: This measures the degree of agreement among a series of measurements from the same sample. biopharminternational.com It is assessed at different levels: repeatability (within-run precision) and intermediate precision (between-run precision), with results expressed as the relative standard deviation (RSD). demarcheiso17025.com

Accuracy: This refers to the closeness of the measured value to the true value. biopharminternational.com It is typically determined by analyzing quality control (QC) samples spiked with a known concentration of the analyte and is expressed as the percentage of the nominal value. demarcheiso17025.com

Linearity and Range: Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a specific range. europa.eu A minimum of five concentration levels is typically used to establish the calibration curve. europa.eu

Selectivity/Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. biopharminternational.com For LC-MS/MS, the use of selected reaction monitoring provides very high selectivity. labce.com

Table 3: Key Parameters for Analytical Method Validation

ParameterDescriptionCommon Acceptance Criteria
Accuracy Closeness of the determined value to the true value. europa.euMean value should be within ±15% of the nominal value (±20% at LLOQ). biopharminternational.com
Precision Degree of scatter among a series of measurements. europa.euRSD should not exceed 15% (20% at LLOQ). demarcheiso17025.com
Linearity Ability to obtain results proportional to the concentration. europa.euCorrelation coefficient (r²) ≥ 0.99. demarcheiso17025.com
Sensitivity (LLOQ) Lowest concentration quantifiable with acceptable accuracy and precision. biopharminternational.comAnalyte response should be at least 5 times the blank response; accuracy and precision must meet criteria. biopharminternational.com
Reproducibility Precision between different laboratories. europa.euAssessed through inter-laboratory trials.
Acceptance criteria are based on general regulatory guidance for bioanalytical method validation. demarcheiso17025.combiopharminternational.com

Quantitative Analysis of 27-Deoxyactein in Biological Matrices (e.g., serum, urine)

Standardization of Cimicifuga racemosa Extracts Using 27-Deoxyactein as a Marker Compound

The chemical composition of herbal extracts can vary significantly due to factors such as plant species, geographical origin, harvest time, and extraction methods. Therefore, standardization is crucial to ensure the quality, consistency, and efficacy of botanical products. encyclopedia.pub For extracts of Cimicifuga racemosa (black cohosh), triterpene glycosides are considered the primary bioactive constituents, and commercial extracts are often standardized to a certain percentage of these compounds. researchgate.netencyclopedia.pub

27-Deoxyactein (also known as 23-epi-26-deoxyactein) is a highly abundant triterpene glycoside in the roots and rhizomes of C. racemosa and is frequently used as a key analytical marker for the standardization of its formulations. mdpi.comencyclopedia.pubnih.gov Its role as a marker compound is due to its high concentration relative to other glycosides and its commercial availability as a reference standard, which is essential for accurate quantification. mdpi.comencyclopedia.pubgoogle.com HPLC methods, particularly HPLC-ELSD, are commonly employed for this purpose, allowing for the quantification of 27-deoxyactein and other related triterpenes to verify the identity and quality of black cohosh products. nih.govencyclopedia.pub While it serves as a critical marker for quality control, it is important to note that there is no conclusive evidence that 27-deoxyactein itself is responsible for the therapeutic effects attributed to black cohosh. nih.gov

Comprehensive Pharmacological Activities and Underlying Molecular Mechanisms of 27 Deoxyactein

Protective Effects in Pancreatic β-Cells Against Oxidative Stress and Dysfunction

Research has highlighted the potential of 27-deoxyactein to shield pancreatic β-cells, the insulin-producing cells, from damage induced by oxidative stress. nih.govcaymanchem.com One study investigated its effects against methylglyoxal (B44143) (MG)-induced oxidative cell damage, a process implicated in the complications of diabetes. nih.gov The findings indicate that 27-deoxyactein can protect these vital cells from cell death. nih.gov

Modulation of Mitochondrial Biogenesis via SIRT1-PGC-1α Pathway Activation

A key mechanism underlying the protective effects of 27-deoxyactein in pancreatic β-cells involves the enhancement of mitochondrial biogenesis. spandidos-publications.comnih.gov This process is mediated through the activation of the SIRT1-PGC-1α signaling pathway. spandidos-publications.com Sirtuin 1 (SIRT1) is a deacetylase that can activate peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.comfrontiersin.orgnih.gov Studies have shown that 27-deoxyactein treatment leads to increased levels of both SIRT1 and PGC-1α proteins in pancreatic β-cells. spandidos-publications.comnih.gov This activation of the SIRT1-PGC-1α pathway is crucial for promoting the generation of new mitochondria, thereby enhancing the cell's capacity to manage oxidative stress. spandidos-publications.comfrontiersin.org

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

27-Deoxyactein has been shown to bolster the endogenous antioxidant defense systems within pancreatic β-cells. nih.gov This includes increasing the gene expression of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX). spandidos-publications.comnih.gov SOD is a primary defense against superoxide radicals, converting them into less harmful hydrogen peroxide. dovepress.comnih.gov GPX then works to reduce hydrogen peroxide and other hydroperoxides, further mitigating oxidative damage. dovepress.comnih.gov By upregulating these enzymes, 27-deoxyactein helps to neutralize the excessive production of reactive oxygen species (ROS) that can lead to cellular damage. spandidos-publications.comnih.gov

Reduction of Intracellular Reactive Oxygen Species (ROS) and Inflammatory Mediators (e.g., Interleukin-1β)

A direct consequence of the enhanced antioxidant defenses is the significant reduction of intracellular ROS levels in pancreatic β-cells pre-treated with 27-deoxyactein. spandidos-publications.comnih.govcaymanchem.com This reduction in oxidative stress is accompanied by a decrease in inflammatory mediators. Specifically, 27-deoxyactein has been found to lower the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine that can contribute to pancreatic β-cell dysfunction and death. spandidos-publications.comnih.govcaymanchem.com The compound also reduces cardiolipin (B10847521) peroxidation and the accumulation of protein adducts, which are markers of oxidative damage. spandidos-publications.comnih.gov

Anti-osteoclastogenic and Osteoblast-Promoting Activities

Beyond its effects on pancreatic cells, 27-deoxyactein exhibits significant activity in bone metabolism, demonstrating both anti-osteoclastogenic and osteoblast-promoting properties. nih.govscbt.com It has been shown to stimulate the function of osteoblasts, the cells responsible for bone formation, and inhibit mediators that promote bone resorption. nih.govscbt.com

Attenuation of Environmental Contaminant-Induced Osteoblastic Damage (e.g., TCDD-induced toxicity)

27-Deoxyactein has demonstrated a protective role against damage to osteoblastic cells caused by environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tandfonline.comglpbio.com TCDD is a toxic compound known to induce cellular damage, including apoptosis, in osteoblasts. tandfonline.com Pre-treatment with 27-deoxyactein has been shown to attenuate these toxic effects. tandfonline.comnih.gov The compound significantly inhibits TCDD-induced increases in the levels of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 (CYP1A1), proteins involved in mediating TCDD's toxicity. tandfonline.commedchemexpress.com Furthermore, 27-deoxyactein promotes osteoblast differentiation by increasing the expression of key osteogenic marker genes such as alkaline phosphatase (ALP), osteocalcin, bone sialoprotein (BSP), and osterix, which are often suppressed by TCDD. tandfonline.comtaylorandfrancis.com

Regulation of Apoptosis and Autophagy in Bone Cells

27-Deoxyactein influences the critical cellular processes of apoptosis (programmed cell death) and autophagy (a cellular recycling process) in bone cells. caymanchem.comtandfonline.com In the context of TCDD-induced toxicity in osteoblastic MC3T3-E1 cells, TCDD was found to increase apoptosis and enhance autophagy. tandfonline.com However, pre-treatment with 27-deoxyactein was able to attenuate both of these TCDD-induced effects. tandfonline.com This suggests that 27-deoxyactein helps to maintain bone cell homeostasis by preventing excessive cell death and regulating autophagic processes under conditions of environmental stress. tandfonline.comnih.gov The regulation of these pathways is crucial for bone health, as an imbalance can lead to bone loss and diseases like osteoporosis. nih.govscielo.br

Interactive Data Tables

Effects of 27-Deoxyactein on Pancreatic β-Cells

ParameterEffect of 27-DeoxyacteinMolecular Pathway/MechanismReference
Mitochondrial Biogenesis IncreasedActivation of SIRT1-PGC-1α pathway spandidos-publications.comnih.gov
Antioxidant Enzymes (SOD, GPX) Increased gene expressionBolstering of endogenous antioxidant systems spandidos-publications.comnih.gov
Intracellular ROS ReducedEnhanced antioxidant defense spandidos-publications.comnih.govcaymanchem.com
Interleukin-1β (IL-1β) ReducedAnti-inflammatory action spandidos-publications.comnih.govcaymanchem.com
Cell Death (MG-induced) Protected againstOverall protective effects against oxidative stress nih.gov

Effects of 27-Deoxyactein on Bone Cells

ParameterEffect of 27-DeoxyacteinContextReference
Osteoblast Function StimulatedNormal and stressed conditions nih.govscbt.com
Bone-Resorbing Mediators Inhibited- nih.gov
TCDD-induced Apoptosis AttenuatedEnvironmental contaminant toxicity tandfonline.com
TCDD-induced Autophagy AttenuatedEnvironmental contaminant toxicity tandfonline.com
Osteogenic Gene Expression (ALP, Osteocalcin, BSP, Osterix) IncreasedIn the presence of TCDD tandfonline.comtaylorandfrancis.com

Impact on Gene Expression Related to Osteoblast Differentiation

27-Deoxyactein has demonstrated a significant positive influence on the genetic markers associated with the differentiation of osteoblasts, the cells responsible for new bone formation. In studies involving osteoblastic cells, treatment with 27-deoxyactein led to a notable increase in the expression of several key genes crucial for bone development. nih.gov

These genes include:

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP plays a vital role in the mineralization of the bone matrix. taylorandfrancis.com

Osteocalcin: A protein synthesized by osteoblasts, it is involved in bone mineralization and calcium ion homeostasis. nih.gov

Bone Sialoprotein (BSP): This protein is a significant component of the bone matrix and is believed to have a role in the initial stages of mineralization. taylorandfrancis.com

Osterix (Osx): A transcription factor that is essential for the differentiation of pre-osteoblasts into mature, functional osteoblasts. taylorandfrancis.com

In a study where osteoblast-specific marker genes were inhibited by the environmental contaminant TCDD, treatment with 1 µM of 27-deoxyactein effectively increased the gene expressions of ALP, osterix, osteocalcin, and BSP. taylorandfrancis.com This suggests that 27-deoxyactein can promote the functional activity of osteoblasts, potentially contributing to bone health. taylorandfrancis.com

Table 1: Effect of 27-Deoxyactein on Osteoblast Differentiation Marker Genes
Gene MarkerFunction in Osteoblast DifferentiationEffect of 27-Deoxyactein
Alkaline Phosphatase (ALP)Early marker, crucial for bone matrix mineralization. taylorandfrancis.comUpregulated nih.govtaylorandfrancis.com
OsteocalcinInvolved in bone mineralization and calcium homeostasis. nih.govUpregulated nih.govtaylorandfrancis.com
Bone Sialoprotein (BSP)Component of bone matrix, involved in initial mineralization. taylorandfrancis.comUpregulated nih.govtaylorandfrancis.com
Osterix (Osx)Essential transcription factor for osteoblast maturation. taylorandfrancis.comUpregulated nih.govtaylorandfrancis.com

Inhibition of Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing environmental toxins. mdpi.com Activation of the AhR pathway, often by pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can lead to cellular damage. nih.gov The downstream signaling of AhR includes the induction of cytochrome P450 enzymes, such as Cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of xenobiotics. nih.govmdpi.com

Research has shown that 27-deoxyactein can effectively inhibit the AhR/CYP1A1 pathway. nih.gov In osteoblastic cells exposed to TCDD, pre-treatment with 27-deoxyactein significantly inhibited the TCDD-induced increases in the levels of both AhR and CYP1A1. nih.gov This inhibitory action suggests a protective role for 27-deoxyactein against cellular damage caused by certain environmental toxins that act through the AhR pathway. nih.gov

Modulation of Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor Kappa B (NF-κB) Signaling Pathways

The Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor Kappa B (NF-κB) are critical signaling pathways that regulate a wide array of cellular processes, including inflammation, cell survival, and differentiation. mdpi.commdpi.com

Studies have demonstrated that 27-deoxyactein can modulate these pathways to exert its protective effects. nih.gov For instance, in osteoblastic cells challenged with TCDD, which is known to increase ERK levels, pre-treatment with 27-deoxyactein significantly inhibited this increase. nih.gov Furthermore, the mRNA levels of ERK1 and NF-κB were effectively restored by pre-treatment with 27-deoxyactein in this model. nih.gov This modulation of ERK and NF-κB signaling pathways is a key mechanism underlying the cytoprotective effects of 27-deoxyactein against oxidative stress and cellular damage. nih.gov

Anticancer and Antitumor Potentials

Identification as a Potential MDM2 Inhibitor for Breast Cancer Therapy

The Murine Double Minute 2 (MDM2) oncoprotein is a crucial negative regulator of the p53 tumor suppressor. nih.govnih.gov Overexpression of MDM2 is a common feature in various cancers, including breast cancer, where it promotes tumor progression and resistance to therapy by targeting p53 for degradation. nih.govnih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. researchgate.net

Computational studies have identified 27-deoxyactein as a promising inhibitor of MDM2. nih.govnih.gov Through screening a library of natural terpenoids, 27-deoxyactein was highlighted as a compound with a strong binding affinity for MDM2, suggesting its potential as a therapeutic agent for breast cancer. nih.govnih.govresearcher.life

Computational Docking and Molecular Dynamics Simulations of MDM2 Interaction and Binding Stability

To investigate the interaction between 27-deoxyactein and MDM2 at a molecular level, computational docking and molecular dynamics (MD) simulations have been employed. nih.govnih.gov These studies have provided detailed insights into the binding affinity and stability of the 27-deoxyactein-MDM2 complex.

Ensemble docking studies, which use multiple conformations of the MDM2 protein, revealed that 27-deoxyactein has a strong binding affinity towards MDM2. nih.govnih.gov Specifically, it exhibited a high average binding energy, indicating a stable interaction. nih.gov

Further MD simulations, conducted for 150 nanoseconds, confirmed the formation of a highly stable complex between 27-deoxyactein and MDM2. nih.govnih.gov Binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method showed that 27-deoxyactein has a very low binding free energy of -154.514 kJ/mol. nih.govnih.gov This value is notably lower than that of the reference inhibitor Nutlin-3a (-133.531 kJ/mol), suggesting that 27-deoxyactein has superior binding stability and a stronger interaction with MDM2. nih.govnih.gov

Table 2: Comparative Binding Free Energy of MDM2 Inhibitors
CompoundBinding Free Energy (kJ/mol)Reference
27-Deoxyactein-154.514 nih.govnih.gov
Nutlin-3a (Reference Inhibitor)-133.531 nih.govnih.gov

Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest (e.g., S phase)

Beyond its potential as an MDM2 inhibitor, 27-deoxyactein has been shown to directly impact cancer cell growth. Research indicates that this compound can inhibit the proliferation of human breast cancer cells. sci-hub.se The mechanism behind this anti-proliferative effect appears to be linked to the induction of cell cycle arrest. While some related compounds induce a G1 phase arrest, further investigation is needed to fully elucidate the specific phase of the cell cycle targeted by 27-deoxyactein. cabidigitallibrary.org

Involvement of MAPK Signaling Pathway in Antiproliferative Effects

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates fundamental cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comfrontiersin.org Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. mdpi.comnih.gov Natural products are a significant source of compounds that can modulate MAPK signaling. frontiersin.org Triterpenoids, the class of compounds to which 27-deoxyactein belongs, have been shown to exert anti-proliferative effects by influencing this pathway. frontiersin.org

While direct studies exhaustively detailing the interaction of 27-deoxyactein with the MAPK pathway are emerging, its established anti-proliferative activities in cancer cell lines suggest a likely modulation of this cascade. nih.govresearchgate.net The MAPK pathway, encompassing the ERK, JNK, and p38 kinases, is a well-known mediator of cell cycle progression and survival. frontiersin.org For instance, sustained activation of the ERK pathway can promote the expression of proteins like cyclin D1, which drives the cell cycle forward. mdpi.com Research into other natural compounds has shown that they can induce apoptosis in cancer cells by activating the JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway. frontiersin.org Given that triterpene glycosides have demonstrated the ability to inhibit the growth of various cancer cells, it is plausible that 27-deoxyactein shares this mechanism. researchgate.net Computational studies have highlighted 27-deoxyactein as a promising inhibitor of MDM2, a negative regulator of the p53 tumor suppressor, suggesting a strong potential for its role in cancer therapy through pathways that are often intertwined with MAPK signaling. researchgate.net

Anti-inflammatory and Antioxidant Properties Beyond Specific Cell Models

A key indicator of the anti-inflammatory potential of 27-deoxyactein is its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in response to cytokine stimulation. nih.govresearchgate.net In studies using brain microglial cells (BV-2) and macrophage-like cells (RAW 264.7), 27-deoxyactein (also referred to as 23-epi-26-deoxyactein) has shown a clear inhibitory effect on NO synthesis. nih.gov

Specifically, in interferon-gamma (IFNγ)-stimulated BV-2 microglial cells, 27-deoxyactein was found to suppress NO production. nih.govresearchgate.net This effect was also observed in RAW 264.7 cells, where 30 μg/ml of 27-deoxyactein suppressed NO production by up to 23 ± 7%. nih.gov This contrasts with the effect of the whole black cohosh extract, which tended to enhance NO production, highlighting the specific action of the isolated compound. nih.govresearchgate.net The suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is the likely mechanism for this effect. nih.govnih.gov

Table 1: Effect of 27-Deoxyactein on Nitric Oxide (NO) Production

Cell LineStimulantCompoundConcentrationObserved EffectReference
BV-2 (Brain Microglial Cells)Cytokines (IFNγ)27-DeoxyacteinNot specifiedSuppression of NO production nih.govresearchgate.net
RAW 264.7 (Macrophage-like Cells)Cytokines (IFNγ)27-Deoxyactein30 µg/mlSuppression of NO production by up to 23 ± 7% nih.gov

Estrogenic Modulation and Phytoestrogenic Properties: A Critical Re-evaluation

The estrogenic activity of black cohosh and its constituents, including 27-deoxyactein, has been a subject of considerable scientific debate and conflicting results. nih.govnih.gov Phytoestrogens are plant-derived compounds that can bind to estrogen receptors and exert weak estrogenic or anti-estrogenic effects. taramd.comnih.gov While some studies propose that the therapeutic effects of black cohosh for menopausal symptoms stem from an estrogen-like mechanism, others assert that its extracts are not estrogenic and act via different pathways, such as serotonergic modulation. nih.govnih.gov

27-Deoxyactein is believed to modulate estrogenic activity through its interaction with specific cellular pathways. biosynth.com Phytoestrogens can influence the body's estrogenic environment not only by directly binding to estrogen receptors but also by affecting the synthesis and metabolism of endogenous estrogens. nih.gov Some research indicates that black cohosh extract can increase the levels of estrogen receptors in MCF-7 breast cancer cells, suggesting an interaction with estrogen-sensitive cellular machinery. researchgate.net Phytoestrogens often exhibit selective binding to different estrogen receptor subtypes, which allows for tissue-specific effects, potentially having a balancing effect on hormonal fluctuations. taramd.com

To clarify the estrogenic potential of 27-deoxyactein, direct binding studies with estrogen receptors (ER) have been conducted. The two main types of estrogen receptors are ER-α and ER-β, which have different tissue distributions and can mediate different effects. nih.govamherst.edu

A key study using affinity ultrafiltration and mass spectrometry investigated the binding of 27-deoxyactein to the ligand-binding domain of estrogen receptor beta (ER-β). nih.gov The results showed that the 27-deoxyactein glycoside (the form it is in within the plant) did not bind significantly to ER-β. nih.gov However, its aglycon (the molecule remaining after the sugar portion is removed) exhibited a weak binding affinity of 4% to ER-β. nih.govresearchgate.net This suggests that if 27-deoxyactein is metabolized to its aglycon form in the body, it could have a very mild interaction with ER-β. The same study noted that further research is needed to determine any potential binding to estrogen receptor alpha (ER-α). nih.gov This low affinity for ER-β and lack of significant binding by the parent compound challenge the hypothesis that 27-deoxyactein acts as a potent phytoestrogen.

Table 2: Estrogen Receptor (ER) Binding Affinity of 27-Deoxyactein

Compound FormReceptorBinding ResultReference
27-Deoxyactein (Glycoside)ER-βNo significant binding observed nih.gov
27-Deoxyactein AglyconER-βWeak binding affinity (4%) nih.govresearchgate.net
27-Deoxyactein (Glycoside or Aglycon)ER-αFurther studies needed nih.gov

Modulation of Estrogenic Activity and Interaction with Cellular Pathways

Investigation of Other Reported Biological Activities

Beyond the more extensively studied anti-proliferative, anti-inflammatory, and potential estrogenic effects, research has pointed to a range of other biological activities for 27-deoxyactein and related compounds from black cohosh. These findings suggest a multi-target profile for this natural compound.

Reported activities include:

Anti-cancer and Anti-obesity: 27-Deoxyactein has been described as a natural compound with potential anti-cancer and anti-obesity properties. medchemexpress.com

Bone Metabolism: Several sources indicate that constituents of black cohosh, including its triterpenes, may have a positive effect on bone, potentially protecting against bone loss. nih.govbiosynth.comnih.govscispace.com

Serotonergic Activity: As an alternative mechanism for the relief of menopausal symptoms, a serotonergic mode of action has been proposed for black cohosh constituents. nih.govnih.gov

Miscellaneous Activities: Early reports on black cohosh constituents have also mentioned anti-AIDS and collagenolytic activities, as well as the ability to antagonize the human aryl hydrocarbon receptor, though these areas require more specific research focused on 27-deoxyactein. nih.gov

Table 3: Summary of Other Reported Biological Activities for 27-Deoxyactein and Related Compounds

Biological ActivityBrief DescriptionReference
Anti-obesityIdentified as a potential anti-obesity agent. medchemexpress.com
Bone MetabolismMay have positive effects on bone loss and resorption. nih.govbiosynth.comnih.govscispace.com
Serotonergic ActivityProposed as an alternative mechanism for relieving menopausal symptoms. nih.govnih.gov
Anti-AIDS ActivityReported for black cohosh constituents. nih.gov
Collagenolytic ActivityReported for black cohosh constituents. nih.gov

Neuroprotective Effects

The compound 27-Deoxyactein, a triterpene glycoside primarily isolated from the black cohosh plant (Cimicifuga racemosa), has demonstrated potential neuroprotective properties in various preclinical studies. biosynth.comontosight.aiplantaanalytica.com These effects are attributed to its ability to modulate specific cellular pathways involved in neuronal cell survival and function.

Research has shown that 27-Deoxyactein can protect against cellular damage in osteoblastic cells, which shares some common pathways with neuronal cells. tandfonline.comnih.gov Specifically, it has been observed to attenuate the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). tandfonline.comnih.gov In these studies, pre-treatment with 27-Deoxyactein significantly reduced intracellular calcium concentrations, stabilized the mitochondrial membrane potential, and decreased the production of reactive oxygen species (ROS). tandfonline.comnih.gov

Furthermore, 27-Deoxyactein has been found to inhibit the activity of key signaling molecules involved in cellular stress and inflammation. It significantly inhibited the TCDD-induced increases in the levels of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 (CYP1A1). tandfonline.comnih.gov The compound also restored the mRNA levels of crucial antioxidant enzymes like superoxide dismutase (SOD) and modulated the expression of genes related to cell signaling and inflammation, such as extracellular signal-regulated kinase (ERK1) and nuclear factor kappa B (NF-κB). tandfonline.comnih.gov

In the context of neurodegenerative diseases, triterpene glycosides, including compounds structurally similar to 27-Deoxyactein, are being investigated for their therapeutic potential. ontosight.ai While direct studies on 27-Deoxyactein in specific neurodegenerative models are still emerging, its demonstrated ability to combat oxidative stress and inflammation suggests a promising avenue for future research in this area. cabidigitallibrary.orgresearchgate.net

Table 1: Summary of Neuroprotective Effects of 27-Deoxyactein

Model/System Observed Effects Molecular Mechanisms
MC3T3-E1 Osteoblastic Cells (TCDD-induced toxicity)Reduced intracellular calcium, stabilized mitochondrial membrane potential, decreased ROS production. tandfonline.comnih.govInhibition of AhR and CYP1A1; Restoration of SOD, ERK1, and NF-κB mRNA levels. tandfonline.comnih.gov
General Triterpene Glycoside ResearchPotential for treating neurodegenerative diseases. ontosight.aiAnti-inflammatory and antioxidant properties. ontosight.airesearchgate.net

Immunomodulatory Effects

27-Deoxyactein has been identified as a compound with potential immunomodulatory activities. biosynth.com Research has shown that extracts of Cimicifuga racemosa, containing 27-Deoxyactein as a major constituent, can influence immune responses. nih.govresearchgate.net

Studies have demonstrated that these extracts can have minimal effects on some aspects of the immune system while enhancing others. nih.govresearchgate.net For instance, in female B6C3F1/N mice, exposure to black cohosh extract resulted in an increased cytotoxic T cell (TCTL) response, suggesting an enhancement of cell-mediated immunity. nih.govresearchgate.net However, the same study noted no significant effects on humoral immune responses, such as antibody-forming cell response and IgM antibody levels. nih.gov

In vitro studies have provided more specific insights into the molecular mechanisms. Extracts containing 27-Deoxyactein have been shown to decrease the production of various pro-inflammatory cytokines, including TNF-α and IL-6, in cell cultures. nih.gov One study on human whole blood stimulated with lipopolysaccharide (LPS) found that while 23-epi-26-deoxyactein (B1259016) (an isomer of 27-Deoxyactein) was tested, another constituent, isoferulic acid, was primarily responsible for the observed inhibition of IL-6 and TNF-α. cdnsciencepub.com This highlights the complexity of attributing specific effects to a single compound within a plant extract.

Additionally, 27-Deoxyactein has been shown to decrease the production of the pro-inflammatory cytokine IL-1β in pancreatic β-cells exposed to methylglyoxal. spandidos-publications.com This suggests a direct anti-inflammatory effect at the cellular level.

Table 2: Summary of Immunomodulatory Effects of 27-Deoxyactein

Model/System Observed Effects Molecular Mechanisms
Female B6C3F1/N MiceIncreased cytotoxic T cell (TCTL) response. nih.govresearchgate.netEnhancement of cell-mediated immunity. nih.govresearchgate.net
Human Whole Blood (LPS-stimulated)Contribution to the overall anti-inflammatory effect of the extract. cdnsciencepub.comInhibition of pro-inflammatory cytokines (though other compounds may be more prominent). cdnsciencepub.com
RIN-m5F Pancreatic β-cells (Methylglyoxal-exposed)Decreased production of IL-1β. spandidos-publications.comDirect anti-inflammatory action. spandidos-publications.com

Antimalarial and Anti-HIV Activity

The potential of 27-Deoxyactein and related compounds in combating infectious diseases like malaria and HIV has been an area of scientific inquiry.

Antimalarial Activity:

Triterpene glycosides from Cimicifuga species have been investigated for their antimalarial properties. usda.govresearchgate.net Research has pointed to the potential of these compounds to inhibit the growth of the malaria parasite. researchgate.net While specific studies focusing solely on the antimalarial activity of 27-Deoxyactein are limited, the broader class of triterpenoids to which it belongs has shown promise in this area. researchgate.net These compounds are thought to exert their effects through various mechanisms, including potential inhibition of protein synthesis in the parasite.

Anti-HIV Activity:

Several constituents of black cohosh rhizomes, including actein (B190517), a compound structurally related to 27-Deoxyactein, have demonstrated anti-HIV activity. usda.govashs.org One study identified several saponins (B1172615) from Cimicifuga racemosa with moderate anti-HIV activity. usda.gov The mechanism of action is thought to involve the inhibition of viral replication processes. For instance, some studies have focused on the inhibition of HIV-1 protease, a crucial enzyme for viral maturation. derpharmachemica.com While 27-Deoxyactein itself was not the primary focus of these specific anti-HIV studies, the activity of related compounds from the same plant source suggests that it could be a candidate for further investigation.

It is important to note that much of the research in these areas has been conducted on extracts or related compounds, and more direct studies are needed to fully elucidate the specific antimalarial and anti-HIV efficacy and mechanisms of 27-Deoxyactein.

Table 3: Summary of Antimalarial and Anti-HIV Activity of 27-Deoxyactein and Related Compounds

Activity Model/System Observed Effects Potential Mechanisms
AntimalarialCimicifuga species triterpene glycosidesInhibition of parasite growth. researchgate.netInhibition of nucleoside transport. researchgate.net
Anti-HIVCimicifuga racemosa constituents (e.g., Actein)Moderate anti-HIV activity. usda.govashs.orgInhibition of viral replication enzymes like HIV-1 protease. usda.govderpharmachemica.com

Structure Activity Relationship Sar Studies of 27 Deoxyactein and Its Derivatives

Correlating Structural Features with Biological Activities

The sugar moiety, a β-D-xylopyranoside attached at the C-3 position, significantly influences the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Generally, sugar residues on saponins (B1172615) affect solubility, bioavailability, and cellular uptake. nih.gov While saponins often have poor oral absorption due to their size and hydrophilicity, the specific type and number of sugars can modulate this. nih.gov The xylose on 27-Deoxyactein is a crucial element for its interaction with certain biological targets, potentially by forming hydrogen bonds with amino acid residues at the periphery of a binding site. The cleavage of this sugar by gut microbiota can also lead to the formation of the aglycone, which may possess a different biological activity profile than the parent glycoside. innovareacademics.in

Table 1: General Contribution of Structural Moieties in Triterpenoid (B12794562) Glycosides like 27-Deoxyactein

Structural Component Feature General Influence on Bioactivity
Triterpene Aglycone Cycloartane (B1207475) Skeleton Provides a rigid, lipophilic scaffold for receptor binding. innovareacademics.in
Functional Groups (e.g., hydroxyl, acetyl) Act as specific hydrogen bond donors/acceptors. researchgate.net
Sugar Moiety β-D-xylopyranoside at C-3 Modulates solubility, cellular uptake, and receptor interaction. nih.gov

While specific research on the synthetic modification of 27-Deoxyactein is limited, SAR principles allow for predictions on how structural changes might alter its pharmacological profile. Modifications can be targeted at either the triterpene core or the sugar moiety.

Aglycone Modifications: Changes to the functional groups on the aglycone would likely have a profound impact. For instance, altering the acetylation pattern could change binding affinity for specific enzymes or receptors. researchgate.net Modifying the cycloartane skeleton itself, such as opening one of the rings, would drastically alter the molecule's conformation and, consequently, its biological activity.

Sugar Moiety Modifications: The nature of the sugar is critical. Replacing the xylose with a different sugar, such as glucose or rhamnose, could alter the compound's binding specificity and pharmacokinetic properties. nih.govfrontiersin.org Removing the sugar entirely to yield the aglycone would create a more lipophilic compound, which might exhibit enhanced cell permeability but could also lose key interactions required for its specific biological effect. nih.gov Adding more sugar units would increase water solubility but might hinder its ability to cross biological membranes.

Analysis of Triterpene Aglycone and Sugar Moieties in Bioactivity

Computational Chemistry Approaches in SAR Elucidation

Computational methods provide powerful insights into the SAR of 27-Deoxyactein by modeling its interactions with protein targets at an atomic level. consensus.app These techniques are particularly valuable for identifying potential mechanisms of action and for predicting the activity of novel derivatives. chemrxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Recent studies have used this approach to investigate 27-Deoxyactein as a potential inhibitor of the oncoprotein MDM2, a key negative regulator of the p53 tumor suppressor. nih.govnih.gov

In these studies, 27-Deoxyactein demonstrated a strong binding affinity for the MDM2 protein. nih.govfrontiersin.org It was found to fit into the same hydrophobic pocket as the native p53 peptide, primarily through non-polar interactions. The binding was characterized by a significant number of hydrophobic contacts with key amino acid residues in the MDM2 binding cleft. nih.govfrontiersin.org Specifically, 27-Deoxyactein formed eleven hydrophobic interactions, including multiple alkyl interactions with Ile-61, Val-93, and Val-75, and pi-alkyl interactions with Phe-91 and Tyr-67. nih.gov These extensive interactions result in a favorable binding energy, suggesting that 27-Deoxyactein can effectively disrupt the MDM2-p53 interaction, which is a promising strategy in cancer therapy. nih.gov

Table 2: Molecular Docking Results of 27-Deoxyactein against MDM2 Protein

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
27-Deoxyactein MDM2 -8.6 nih.govfrontiersin.org Ile-61, Val-93, Val-75, Met-62, Phe-91, Tyr-67 nih.gov
Cabralealactone MDM2 -8.6 nih.govfrontiersin.org Not specified in detail
Olean-12-en-3-beta-ol MDM2 -8.5 nih.gov Not specified in detail

To further investigate the stability of the docked pose, molecular dynamics (MD) simulations are performed. consensus.app These simulations model the movement of atoms over time, providing insights into the flexibility of the ligand-protein complex and the persistence of key interactions. frontiersin.org

A 150-nanosecond MD simulation was conducted on the 27-Deoxyactein-MDM2 complex. frontiersin.org The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation. The complex showed high stability, with an average RMSD value of 0.107 nm, which was comparable to or better than other tested compounds and the apo (unbound) protein. frontiersin.org The root-mean-square fluctuation (RMSF) analysis, which measures the fluctuation of individual amino acid residues, confirmed that the residues in the binding pocket remained stable upon ligand binding. frontiersin.org

Furthermore, binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method predicted a very strong interaction. 27-Deoxyactein exhibited a binding free energy of -154.514 kJ/mol, which was significantly lower (more favorable) than the reference inhibitor Nutlin-3a (-133.531 kJ/mol). nih.govfrontiersin.org This result strongly suggests that 27-Deoxyactein forms a highly stable and potent complex with MDM2. nih.govresearchgate.net

Table 3: Molecular Dynamics Simulation and Binding Free Energy Data for Ligand-MDM2 Complexes

Complex Average RMSD (nm) Binding Free Energy (MM-PBSA, kJ/mol)
27-Deoxyactein-MDM2 0.107 frontiersin.org -154.514 nih.govfrontiersin.org
Olean-12-en-3-beta-ol-MDM2 0.111 frontiersin.org Not Reported
Cabralealactone-MDM2 0.108 frontiersin.org Not Reported

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use calculated molecular descriptors (which quantify physicochemical properties like size, shape, and electronic features) to predict the activity of new, untested compounds. chemmethod.com

Currently, there are no specific, published QSAR models for a series of 27-Deoxyactein analogues. However, developing such a model would be a valuable step in optimizing its activity. The process would involve:

Synthesizing a library of analogues: A series of compounds would be created with systematic modifications to the aglycone and sugar moiety.

Biological Testing: The biological activity of each analogue against a specific target (e.g., inhibition of MDM2) would be measured quantitatively.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the observed biological activity. chemmethod.comwikipedia.org

A validated QSAR model would enable the rapid in silico screening of virtual libraries of 27-Deoxyactein derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Pharmacokinetic and Metabolic Fate of 27 Deoxyactein in Biological Systems

Absorption and Distribution Studies of 27-Deoxyactein in vivo

Following oral administration, 27-Deoxyactein, also known as 23-epi-26-deoxyactein (B1259016), is absorbed into the systemic circulation. thieme-connect.comvt.edu Studies in women who took standardized extracts of black cohosh showed that the compound is readily absorbed, with peak concentrations in the blood serum reached within approximately 2 to 3 hours. vt.edunih.govdrugs.com The maximum concentration (Cmax) and the total exposure to the compound over time (Area Under the Curve or AUC) have been observed to increase in proportion to the administered dose. nih.govresearchgate.net

The distribution of 27-Deoxyactein throughout the body is not fully elucidated. However, the detection of the compound in the bloodstream indicates its potential to reach various tissues. nih.gov The half-life of 27-Deoxyactein in the body has been estimated to be around 2 hours, suggesting a relatively rapid clearance from the systemic circulation. researchgate.netmdpi.comnih.gov

Table 1: Pharmacokinetic Parameters of 27-Deoxyactein in Humans

Parameter Value Source
Time to Maximum Concentration (Tmax) ≤3 hours nih.gov
Elimination Half-life (t1/2) ~2 hours researchgate.netmdpi.comnih.gov
Systemic Concentration <10 ng/mL thieme-connect.com

Biotransformation Pathways and Metabolite Profiling

The metabolic fate of 27-Deoxyactein has been a key area of investigation to understand how the body processes this natural compound.

Current evidence suggests that 27-Deoxyactein undergoes minimal to no metabolic transformation in the body. researchgate.netmdpi.comnih.gov Studies involving the incubation of 23-epi-26-deoxyactein with human hepatocytes did not detect any Phase I (such as oxidation) or Phase II (such as conjugation or deglycosidation) metabolites. nih.govnih.gov This lack of metabolism is further supported by the absence of metabolites in clinical specimens from individuals who have ingested black cohosh extracts. nih.govresearchgate.net

The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) enzymes. mdpi.comwikipedia.orgredalyc.org In vitro studies have shown that individual triterpene glycosides from black cohosh, including 27-Deoxyactein, are weak inhibitors of human CYP3A4. thieme-connect.comnih.gov Other research indicates that while whole black cohosh extracts might show some inhibitory effects on various CYP isoenzymes, the triterpene glycosides themselves are generally considered weak inhibitors. nih.gov

In vitro studies have explored the potential for 27-Deoxyactein and other components of black cohosh to interact with drug-metabolizing enzymes. While some studies with whole extracts have suggested potential interactions, purified triterpene glycosides like 27-Deoxyactein have demonstrated weak inhibitory effects on key metabolic enzymes like CYP3A4. thieme-connect.comnih.gov For instance, the IC50 values for individual triterpene glycosides on human CYP3A4 were found to be greater than 100 µM, indicating low potential for potent inhibition. thieme-connect.com It has been suggested that other compounds in black cohosh extracts, such as fukinolic and cimicifugic acids, may be more potent inhibitors of CYP enzymes than the triterpene glycosides. thieme-connect.comnih.gov

Evaluation of Phase I and Phase II Metabolism (e.g., role of P450 enzymes, glucuronyltransferases)

Excretion Routes and Elimination Kinetics

The elimination of 27-Deoxyactein from the body is a critical aspect of its pharmacokinetic profile.

Studies have consistently shown that renal clearance is not a primary route for the elimination of 27-Deoxyactein. mdpi.comnih.gov Following oral administration, a very small fraction, less than 0.01%, of the ingested dose is recovered in the urine within 24 hours. nih.govresearchgate.netnih.gov This low urinary excretion occurs despite the compound being detected in the urine, suggesting that while some renal clearance happens, it is not the main pathway for elimination. mdpi.comnih.gov The amount of 27-Deoxyactein excreted in the urine does increase with the dose, indicating that the urinary excretion pathway is not saturated at therapeutic doses. nih.gov

Table 2: Urinary Excretion of 27-Deoxyactein

Parameter Finding Source
Percentage of Dose in Urine (24h) <0.01% nih.govresearchgate.netnih.gov
Primary Excretion Route Unlikely to be renal mdpi.comnih.gov

Given the low urinary excretion and minimal metabolism, it is hypothesized that the majority of 27-Deoxyactein is eliminated through other routes. mdpi.comnih.gov One significant factor is the degradation of the compound in the acidic environment of the stomach. nih.govnih.gov In vitro studies using simulated human gastric fluid have shown that 23-epi-26-deoxyactein has a half-life of approximately 80.6 minutes, suggesting that a substantial portion of the ingested compound may be broken down before it can be absorbed. nih.govnih.gov

The leading hypothesis for the elimination of the absorbed 27-Deoxyactein is that it is excreted intact into the bile and then undergoes degradation in the gastrointestinal tract. researchgate.netmdpi.comnih.gov The presence of secondary absorption peaks in serum concentration graphs over time supports the possibility of biliary excretion and subsequent reabsorption (enterohepatic circulation). nih.gov However, direct evidence from the analysis of bile or feces is currently lacking to definitively confirm this pathway. nih.gov

Renal Clearance Mechanisms and Urinary Excretion Rates

Factors Influencing Systemic Exposure of 27-Deoxyactein

The systemic exposure of 27-Deoxyactein, a prominent triterpene glycoside found in Actaea racemosa (black cohosh), is influenced by several key pharmacokinetic processes. Research into its absorption, metabolism, and potential for drug interactions provides insight into the factors that determine its concentration in the body over time. Notably, the compound is also referred to in scientific literature as 23-epi-26-deoxyactein. mdpi.comnih.gov

One of the primary factors influencing the systemic exposure of 27-Deoxyactein is the administered dose. A human pharmacokinetic study involving healthy menopausal women demonstrated a proportional increase in systemic exposure with increasing doses of a standardized black cohosh extract. nih.gov Specifically, the maximum serum concentration (Cmax) and the total exposure over time, as measured by the area under the concentration-time curve (AUC), were observed to increase in a dose-dependent manner. nih.govnih.goviiarjournals.org For instance, single doses of an extract containing 1.4, 2.8, and 5.6 mg of 27-Deoxyactein resulted in corresponding increases in its measured serum levels. nih.gov The half-life of the compound was consistently found to be approximately 2 hours across all tested dosages. nih.govnih.goviiarjournals.orgdrugs.comresearchgate.net

Metabolism, or the lack thereof, is another critical determinant of 27-Deoxyactein's systemic exposure. In vitro experiments using human hepatocytes showed no evidence of Phase I (such as oxidation) or Phase II (such as conjugation or deglycosidation) metabolism. nih.gov This lack of biotransformation was corroborated in clinical studies where no metabolites of 27-Deoxyactein were detected in patient serum or urine samples. nih.govnih.gov The compound is not metabolized by cytochrome P450 (CYP) enzymes. nih.gov This metabolic stability suggests that the parent compound is what circulates in the bloodstream and that its clearance from the body does not depend on metabolic conversion.

The potential for drug-drug interactions is a further consideration. Since 27-Deoxyactein is not significantly metabolized by CYP enzymes, it is considered unlikely to be a source of drug-botanical interactions that occur through competition for these common metabolic pathways. nih.govnih.gov While some in vitro studies have shown that whole black cohosh extracts can inhibit certain CYP enzymes like CYP3A4 and CYP2D6, individual triterpene glycosides, including 27-Deoxyactein, are generally weak inhibitors. nih.govthieme-connect.com The low systemic concentrations of 27-Deoxyactein observed in human studies further diminish the likelihood of clinically significant interactions with other drugs metabolized by these enzymes. thieme-connect.com

Pharmacokinetic Parameters of 27-Deoxyactein in Women

The following table summarizes the mean pharmacokinetic parameters of 27-Deoxyactein (referred to as 23-epi-26-deoxyactein in the source) in healthy menopausal women following the oral administration of a single dose of a standardized black cohosh extract.

Dose of 23-epi-26-deoxyactein (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
1.42.2 ± 0.92.9 ± 1.17.9 ± 3.42.2 ± 0.6
2.84.5 ± 2.62.4 ± 0.516.8 ± 10.42.0 ± 0.4
5.612.4 ± 6.62.0 ± 0.049.3 ± 27.22.1 ± 0.5
Data sourced from a study by van Breemen et al. (2010), as reported in multiple sources. nih.govnih.gov Cmax = Maximum Serum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t1/2 = Half-life.

Pre Clinical and Clinical Research Implications of 27 Deoxyactein

In Vitro and In Vivo Model Systems for Efficacy and Safety Assessment

The therapeutic potential of 27-deoxyactein, a major triterpene glycoside from the plant Cimicifuga racemosa (black cohosh), has been investigated using a variety of in vitro and in vivo models. plantaanalytica.combiosynth.comnih.gov These studies have been crucial in elucidating the compound's biological activities and assessing its efficacy and safety in the context of several health conditions.

In Vitro Studies:

In vitro experiments, which are conducted in a controlled environment outside of a living organism, have provided valuable insights into the molecular mechanisms of 27-deoxyactein. Cell-based assays have been instrumental in this regard. For instance, studies using human breast cancer cell lines, such as MCF-7, have shown that 23-epi-26-deoxyactein (B1259016) (formerly known as 27-deoxyactein) can inhibit cell growth and induce cell cycle arrest at the G1 phase, with an IC50 of 21μM. medchemexpress.commdpi.com Other in vitro research has demonstrated that 27-deoxyactein can stimulate osteoblast function and inhibit mediators of bone resorption, suggesting its potential in the management of osteoporosis. scbt.com Furthermore, it has been shown to protect pancreatic β-cells from oxidative damage by upregulating mitochondrial biogenesis. medchemexpress.comresearchgate.net

The anti-inflammatory and antioxidant effects of 27-deoxyactein have also been explored in vitro, with studies indicating its ability to modulate estrogenic activity and interact with specific cellular pathways. biosynth.com Research has also utilized in vitro models to investigate the compound's potential to inhibit cytochrome P450 enzymes, such as CYP3A4, which is crucial for understanding potential drug interactions. researchgate.net

In Vivo Studies:

In vivo studies, conducted in living organisms, have further substantiated the findings from in vitro research. Animal models have been pivotal in evaluating the systemic effects of 27-deoxyactein. For example, studies in diet-induced obese C57BL/6 mice have demonstrated that oral administration of 23-epi-26-deoxyactein can significantly lower body weight gain, fat mass, and liver weight. medchemexpress.com These studies also revealed improvements in insulin (B600854) resistance and serum lipoprotein levels. medchemexpress.com

In the context of cancer research, in vivo models have been used to assess the anti-tumor effects of 23-epi-26-deoxyactein. Studies on triple-negative breast cancer (TNBC) in vivo have shown that this compound can reduce tumor growth in both subcutaneous tumor models and breast cancer liver metastasis models. researchgate.net

While many studies focus on extracts of Cimicifuga racemosa, which contain 27-deoxyactein among other compounds, these investigations provide indirect evidence for the compound's activity. caringsunshine.comresearchgate.net For example, in vivo studies on ovariectomized rats using black cohosh extracts have been conducted to understand the endocrinological effects and mechanisms related to menopausal symptoms. usda.gov

Table 1: Summary of In Vitro and In Vivo Models for 27-Deoxyactein Research

Research AreaModel SystemKey Findings
Oncology MCF-7 human breast cancer cells (in vitro)Inhibited cell growth and induced G1 cell cycle arrest. medchemexpress.commdpi.com
Triple-negative breast cancer (TNBC) mouse models (in vivo)Reduced tumor growth in subcutaneous and liver metastasis models. researchgate.net
Osteoporosis Osteoblast cell cultures (in vitro)Stimulated osteoblast function and inhibited bone-resorbing mediators. scbt.com
Metabolic Disorders 3T3-L1 preadipocytes (in vitro)Inhibited adipogenesis. medchemexpress.com
Diet-induced obese C57BL/6 mice (in vivo)Lowered body weight gain, fat mass, and liver weight; improved insulin resistance. medchemexpress.com
Pancreatic β-cells (in vitro)Protected against oxidative damage by upregulating mitochondrial biogenesis. medchemexpress.comresearchgate.net
Pharmacokinetics In vitro enzyme inhibition assaysShowed moderate inhibition of CYP3A4. researchgate.net
Menopausal Symptoms Ovariectomized rats (in vivo) (using black cohosh extract)Provided insights into endocrinological effects. usda.gov

Translational Research: Bridging Pre-clinical Findings to Potential Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries from pre-clinical models and their application in clinical practice. For 27-deoxyactein, this process involves leveraging the insights gained from in vitro and in vivo studies to inform its potential use in treating human diseases. plantaanalytica.comnih.gov

The primary area where pre-clinical findings on black cohosh extracts containing 27-deoxyactein have been translated is in the management of menopausal symptoms. capes.gov.brcaringsunshine.com Numerous clinical trials have investigated the efficacy of standardized black cohosh extracts, often standardized to a specific amount of 27-deoxyactein, for alleviating symptoms like hot flashes and mood disturbances. capes.gov.brmedscape.org While the results of these trials have been mixed, some have shown a modest benefit compared to placebo. caringsunshine.com The pre-clinical data suggesting serotonergic activity and modulation of the endogenous opiate system, rather than a direct estrogenic effect, have provided a scientific rationale for these clinical investigations. caringsunshine.comnih.govmdpi.com

The demonstrated efficacy of 27-deoxyactein in pre-clinical models of osteoporosis has also spurred interest in its potential therapeutic application for improving bone health. plantaanalytica.commdpi.com The findings that it can stimulate osteoblast function and inhibit bone resorption provide a strong basis for further clinical investigation in postmenopausal women, who are at a higher risk for osteoporosis. scbt.commdpi.com

Furthermore, the anti-cancer properties of 27-deoxyactein observed in cell culture and animal models, particularly against breast cancer cells, present a promising avenue for translational research. researchgate.netontosight.ai These pre-clinical results suggest that 27-deoxyactein could be a candidate for further development as a chemopreventive or therapeutic agent. researchgate.net However, it is important to note that some in vivo studies with black cohosh extracts have not supported the chemopreventive hypothesis and have even suggested potential for enhanced metastases, highlighting the need for more research with the isolated compound. researchgate.net

The research into 27-deoxyactein's effects on metabolic disorders, such as obesity and insulin resistance, is another area ripe for translation. medchemexpress.com The significant positive effects observed in animal models could pave the way for clinical trials to assess its efficacy in humans. medchemexpress.com

Identification of Research Gaps and Future Experimental Validation Needs

Despite the promising pre-clinical data, several research gaps and needs for future experimental validation exist for 27-deoxyactein. plantaanalytica.commedchemexpress.comcapes.gov.br Addressing these will be crucial for fully understanding its therapeutic potential and ensuring its safe use.

A significant gap is the limited number of studies conducted with isolated 27-deoxyactein as opposed to whole black cohosh extracts. caringsunshine.comcaringsunshine.com While extracts provide valuable information, the presence of numerous other compounds makes it difficult to attribute the observed effects solely to 27-deoxyactein. nih.govmdpi.com Future research should focus on using the purified compound to clearly define its specific pharmacological activities.

The exact mechanisms of action for many of the observed effects of 27-deoxyactein remain to be fully elucidated. caringsunshine.comontosight.ai For instance, while serotonergic activity has been proposed, the precise molecular targets and signaling pathways involved require further investigation. mdpi.com Advanced molecular techniques can be employed to identify the specific receptors and downstream signaling cascades modulated by 27-deoxyactein.

In the context of oncology, while in vitro and some in vivo data are promising, more comprehensive pre-clinical studies are needed to confirm the anti-cancer efficacy and safety of 27-deoxyactein. researchgate.net This includes studies in a wider range of cancer models and investigations into its potential interactions with conventional cancer therapies. mdpi.com The conflicting reports on its effects in vivo, particularly regarding metastasis, urgently need clarification. researchgate.net

Further pharmacokinetic studies are also warranted. mdpi.com While one study investigated the pharmacokinetics of 23-epi-26-deoxyactein, more data is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans. mdpi.com This information is essential for determining appropriate clinical trial designs.

Finally, there is a need for well-designed, large-scale, and long-term clinical trials to definitively establish the efficacy and safety of 27-deoxyactein for its potential therapeutic applications, particularly for menopausal symptoms, osteoporosis, and metabolic disorders. capes.gov.brcaringsunshine.com These trials should use standardized preparations of purified 27-deoxyactein to ensure consistency and reproducibility of results. The discrepancy between positive clinical trials and negative NIH-funded studies on black cohosh for menopausal symptoms underscores the need for rigorous clinical investigation. researchgate.net

Future Research Directions and Therapeutic Potential of 27 Deoxyactein

Exploration of Novel Molecular Targets and Signaling Pathways

Future research is poised to uncover new molecular targets and further elucidate the signaling pathways modulated by 27-Deoxyactein. Current studies have already identified several key mechanisms of action. For instance, its anti-inflammatory effects are attributed to the inhibition of nitric oxide production through the downregulation of inducible nitric oxide synthase (iNOS) expression. targetmol.com In the context of cancer, 27-Deoxyactein has been shown to inhibit the growth of human breast cancer cells (MCF-7) and induce cell cycle arrest at the G1 phase. targetmol.commedchemexpress.com

Recent computational studies have highlighted 27-Deoxyactein as a promising inhibitor of Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. researchgate.netresearchgate.net Molecular docking and simulation studies revealed that 27-Deoxyactein exhibits a strong binding affinity and stability with MDM2, even outperforming a reference inhibitor, Nutlin-3a. researchgate.netresearchgate.net This suggests a significant potential for 27-Deoxyactein in cancer therapies targeting the MDM2-p53 pathway.

Furthermore, research has demonstrated that 27-Deoxyactein can activate the AMP-activated protein kinase (AMPK) signaling and SIRT1-FOXO1 pathway, which are crucial in regulating cellular energy homeostasis and promoting adipocyte lipolysis. medchemexpress.com It has also been found to protect pancreatic β-cells from oxidative damage by upregulating mitochondrial biogenesis through the activation of the SIRT1-PGC-1α pathway. spandidos-publications.com Additionally, it has shown protective effects in osteoblastic cells by inhibiting increased Aryl hydrocarbon Receptor (AhR), Cytochrome P450 1A1 (CYP1A1), and Extracellular signal-regulated kinase (ERK) levels. medchemexpress.com

The exploration of these and other potential molecular interactions will be crucial for a comprehensive understanding of its therapeutic effects.

Development of 27-Deoxyactein as a Lead Compound for Drug Discovery

Natural products have historically served as a rich source of lead compounds for the development of new drugs. up.ac.za 27-Deoxyactein, with its complex and unique cycloartane (B1207475) triterpene glycoside structure, presents an excellent scaffold for medicinal chemistry efforts. up.ac.zabiosynth.com Its demonstrated biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, make it a valuable starting point for drug discovery programs. targetmol.commedchemexpress.combiosynth.com

The development of 27-Deoxyactein as a lead compound would involve several key steps:

Structural Modification: Synthetic and semi-synthetic analogs of 27-Deoxyactein could be generated to improve its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different parts of the molecule contribute to its biological activity will guide the design of more effective derivatives.

Target-Based Drug Design: Leveraging the knowledge of its molecular targets, such as MDM2, computational and experimental methods can be used to design novel inhibitors with enhanced efficacy. researchgate.netresearchgate.net

The favorable pharmacokinetic profile suggested by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further supports its potential as a lead compound. researchgate.netresearchgate.net

Table 1: Investigated Molecular Targets and Pathways of 27-Deoxyactein

Target/Pathway Observed Effect Therapeutic Implication Reference(s)
iNOS Inhibition of expression Anti-inflammatory targetmol.com
Cell Cycle (G1) Induction of arrest in breast cancer cells Anti-cancer targetmol.commedchemexpress.com
MDM2 Inhibition Anti-cancer researchgate.netresearchgate.net
AMPK/SIRT1-FOXO1 Activation Anti-obesity, Metabolic regulation medchemexpress.com
SIRT1/PGC-1α Activation, Upregulation of mitochondrial biogenesis Protection of pancreatic β-cells spandidos-publications.com
AhR/CYP1A1/ERK Inhibition Protection of osteoblasts medchemexpress.com

Investigation of Combination Therapies Involving 27-Deoxyactein

The potential of 27-Deoxyactein in combination with existing therapeutic agents is a promising area for future research. Combining drugs can lead to synergistic effects, reduced dosages of individual agents, and the potential to overcome drug resistance.

One study has already explored the combination of a black cohosh extract, which contains 27-Deoxyactein, with the chemotherapeutic drug doxorubicin (B1662922) for the treatment of breast cancer. researchgate.net The results indicated that the combination therapy led to a significant increase in the cytotoxic effects on cancer cells and a reduction in tumor size in a preclinical model. researchgate.net

Another area of investigation has been the combination of black cohosh with St. John's wort for managing menopausal symptoms, with some studies showing greater efficacy than placebo. ebsco.com These preliminary findings suggest that 27-Deoxyactein could be a valuable component of multi-target therapeutic strategies for various conditions.

Future studies should systematically evaluate the efficacy and safety of 27-Deoxyactein in combination with a broader range of therapeutic agents for different diseases.

Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

Future research should focus on the development of novel formulations for 27-Deoxyactein, such as:

Nanoparticles: Encapsulating 27-Deoxyactein in lipid-based nanoparticles or polymeric nanoparticles could enhance its solubility, stability, and bioavailability. wiley.comperlego.com

Liposomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, potentially improving the delivery of 27-Deoxyactein to target tissues.

Microemulsions and Dendrimers: These systems can also be explored to improve the solubility and absorption of the compound. wiley.com

By engineering these delivery systems, it may be possible to achieve targeted delivery of 27-Deoxyactein to specific cells or tissues, thereby increasing its therapeutic index and minimizing potential off-target effects. wiley.com

Long-term Safety and Efficacy Studies of 27-Deoxyactein and its Analogues

While 27-Deoxyactein is a component of black cohosh, which has a history of use for menopausal symptoms, most clinical studies have been of short duration, typically up to six months. medscape.org Therefore, there is a clear need for comprehensive long-term safety and efficacy studies on purified 27-Deoxyactein and its synthesized analogues.

One animal study on black cohosh suggested long-term safety, but this is not sufficient to establish its safety profile in humans. ebsco.com Future research must include rigorous preclinical toxicology studies followed by well-designed, long-term clinical trials to:

Evaluate the chronic toxicity and potential adverse effects of 27-Deoxyactein and its derivatives.

Determine the long-term efficacy for its various potential therapeutic applications.

Establish safe dosage ranges for prolonged use.

Extensive studies are required before 27-Deoxyactein or its analogues can be considered for full clinical use as potent drug candidates. researchgate.net

Q & A

Q. What standardized protocols are recommended for assessing 27-Deoxyactein's anti-inflammatory activity in vitro?

  • Methodological Answer : To evaluate anti-inflammatory effects, measure nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Use ELISA or Griess assay to quantify NO levels. Include controls for baseline NO (unstimulated cells) and LPS-only treatment. 27-Deoxyactein inhibits inducible nitric oxide synthase (iNOS) expression, so validate via Western blot or qPCR for iNOS mRNA/protein levels . Dose-response curves (e.g., 10–100 µM) should be established, with dexamethasone as a positive control.

Q. How is 27-Deoxyactein isolated and characterized from Cimicifuga racemosa?

  • Methodological Answer : Extract dried rhizomes with methanol/water (e.g., 70:30 v/v), followed by solvent partitioning (hexane, ethyl acetate, water). The ethyl acetate fraction is enriched with triterpene glycosides. Further purify via polyamide column chromatography. Structural elucidation requires NMR (¹H, ¹³C) and mass spectrometry (FABMS). Absolute stereochemistry is confirmed via X-ray crystallography .

Q. What molecular targets of 27-Deoxyactein are implicated in its anti-cancer activity?

  • Methodological Answer : Key targets include:
  • AhR/CYP1A1 pathway : Use luciferase reporter assays to measure AhR activation. Quantify CYP1A1 mRNA via RT-qPCR after TCDD (a potent AhR agonist) exposure .
  • Cell cycle arrest : Perform flow cytometry on MCF7 cells treated with 27-Deoxyactein (e.g., 20–50 µM for 48 hrs). Monitor G1-phase accumulation and validate via cyclin-dependent kinase (CDK) inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of 27-Deoxyactein-induced cell cycle arrest?

  • Methodological Answer : Discrepancies may arise from cell line specificity or concentration-dependent effects. Design experiments to:
  • Compare dose-response profiles across breast cancer lines (e.g., MCF7 vs. MDA-MB-231).
  • Assess phosphorylation status of retinoblastoma (Rb) protein, a G1/S checkpoint regulator, via phospho-specific antibodies .
  • Use siRNA knockdown of CDK4/6 to confirm dependency on CDK-cyclin D complexes .

Q. What experimental strategies optimize 27-Deoxyactein bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation : Prepare liposomal encapsulation to enhance solubility (e.g., DMSO stock diluted in PEG-400/saline). Validate stability via HPLC .
  • Pharmacokinetics : Administer intraperitoneally (5–10 mg/kg) in rodent models. Collect plasma at timed intervals and quantify using LC-MS/MS. Monitor metabolites via high-resolution MS .

Q. How can multi-omics approaches elucidate 27-Deoxyactein's pleiotropic effects on oxidative stress and insulin signaling?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on pancreatic β-cells treated with 27-Deoxyactein (e.g., 25 µM for 24 hrs). Focus on Nrf2-regulated antioxidant genes (e.g., SOD1, CAT) .
  • Proteomics : Use SILAC labeling to quantify changes in insulin receptor substrate (IRS) phosphorylation. Pair with pathway analysis (e.g., KEGG) to identify crosstalk between oxidative stress and insulin signaling .

Methodological Considerations

  • Data Reproducibility : Include triplicate biological replicates and report IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
  • Negative Controls : For AhR/CYP1A1 assays, include CH223191 (AhR antagonist) to confirm specificity .
  • Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal welfare (e.g., ARRIVE 2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
26-Deoxyactein
Reactant of Route 2
Reactant of Route 2
26-Deoxyactein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。